molecular formula C19H23N3O2 B2927962 3-[3-(benzyloxy)pyridin-2-yl]-1-cyclohexylurea CAS No. 1024353-45-4

3-[3-(benzyloxy)pyridin-2-yl]-1-cyclohexylurea

Cat. No.: B2927962
CAS No.: 1024353-45-4
M. Wt: 325.412
InChI Key: QQOUNAWNQMNJLE-UHFFFAOYSA-N
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Description

3-[3-(Benzyloxy)pyridin-2-yl]-1-cyclohexylurea is a synthetic small molecule featuring a pyridine ring substituted with a benzyloxy group at position 3 and a cyclohexylurea moiety at position 1. Its molecular framework combines aromatic and aliphatic components, contributing to unique physicochemical properties.

Properties

IUPAC Name

1-cyclohexyl-3-(3-phenylmethoxypyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c23-19(21-16-10-5-2-6-11-16)22-18-17(12-7-13-20-18)24-14-15-8-3-1-4-9-15/h1,3-4,7-9,12-13,16H,2,5-6,10-11,14H2,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOUNAWNQMNJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=C(C=CC=N2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(benzyloxy)pyridin-2-yl]-1-cyclohexylurea typically involves multiple steps, starting with the preparation of the benzyloxy-substituted pyridine derivative. One common method involves the reaction of 2-chloropyridine with benzyl alcohol in the presence of a base to form 3-(benzyloxy)pyridine. This intermediate is then reacted with cyclohexyl isocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Benzyloxy)pyridin-2-yl]-1-cyclohexylurea can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-[3-(Benzyloxy)pyridin-2-yl]-1-cyclohexylurea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-[3-(benzyloxy)pyridin-2-yl]-1-cyclohexylurea involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. For example, it could inhibit kinases involved in cell signaling, leading to altered cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and pharmacological distinctions between 3-[3-(benzyloxy)pyridin-2-yl]-1-cyclohexylurea and related compounds:

Compound Name Structural Features Key Applications/Findings
This compound Pyridine core, benzyloxy (position 3), cyclohexylurea (position 1) Modulates Aβ-induced mitochondrial dysfunction; potential AD therapeutic .
1-(3-(Benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea Pyridine core, benzyloxy (position 3), piperazinyl-ethyl urea (position 1) Mitigates Aβ toxicity; enhanced solubility due to piperazine, but reduced BBB penetration .
3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol Pyridine core, benzyloxy (position 3), propargyl alcohol (position 2) Intermediate in synthesis; no direct therapeutic role noted .
5-(3-(Ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine derivatives Pyridine-pyrimidine hybrid, ethylsulfonyl group (position 3) Pesticide/insecticide agents; sulfonyl groups enhance agrochemical activity .

Key Structural and Functional Insights:

Core Modifications: All compounds share a pyridine core but differ in substituents. The benzyloxy group at position 3 is conserved in AD-targeting analogs, suggesting its critical role in Aβ interaction . Cyclohexyl vs.

Biological Activity :

  • AD Therapeutics : Both urea derivatives (cyclohexyl and piperazinyl) demonstrate Aβ modulation, but 1-(3-(benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea shows explicit efficacy in mitochondrial dysfunction assays (IC₅₀ values in low micromolar range) .
  • Agrochemicals : Ethylsulfonyl-pyridine derivatives exhibit pesticidal activity, underscoring the impact of sulfonyl groups on target specificity .

Molecular Properties :

  • Lipophilicity : Cyclohexylurea’s logP is likely higher than piperazinyl analogs, aligning with CNS drug requirements.
  • Reactivity : Propargyl alcohol in 3-(3-(benzyloxy)pyridin-2-yl)prop-2-yn-1-ol may facilitate click chemistry or further functionalization .

Research Findings and Implications

  • Alzheimer’s Disease : Cyclohexylurea derivatives show promise in preclinical AD models, with structural optimization focusing on balancing BBB penetration and solubility . Piperazinyl analogs, while potent in vitro, may require formulation adjustments for in vivo efficacy .
  • Agrochemicals : Pyridine-sulfonyl hybrids highlight the versatility of pyridine cores in diverse applications, driven by substituent-driven target engagement .

Biological Activity

3-[3-(benzyloxy)pyridin-2-yl]-1-cyclohexylurea is a compound of interest in medicinal chemistry, particularly for its potential applications in treating neurodegenerative diseases such as Alzheimer's disease. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O2C_{19}H_{22}N_2O_2. It features a benzyloxy group attached to a pyridine ring, which is further connected to a cyclohexylurea moiety. This structural arrangement is believed to enhance its interaction with biological targets.

The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors involved in mitochondrial function and neuroprotection. The benzyloxy group may facilitate binding to hydrophobic pockets within these proteins, while the urea moiety can form hydrogen bonds with active site residues, modulating protein activity and leading to beneficial biological effects .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against amyloid beta-induced mitochondrial permeability transition pore (mPTP) opening. This effect was assessed using the JC-1 assay, which measures changes in mitochondrial membrane potential. The compound showed comparable inhibitory activity to Cyclosporin A, a known mPTP blocker .

Case Studies

A notable study evaluated the compound's ability to maintain mitochondrial function and cell viability under conditions induced by amyloid beta. The results indicated that it effectively preserved mitochondrial integrity, as evidenced by ATP production assays, MTT assays, and reactive oxygen species (ROS) assessments. These findings suggest that the compound could be a promising candidate for further development as a therapeutic agent for Alzheimer's disease .

Safety Profile

Safety assessments conducted through hERG (human Ether-à-go-go Related Gene) and Blood-Brain Barrier (BBB) permeability assays indicated that this compound has a favorable cardiotoxicity profile and high central nervous system (CNS) bioavailability. This is crucial for compounds intended for neurological applications .

Comparative Biological Activity Table

Compound Target Activity Reference
This compoundmPTP (mitochondrial)Inhibitor (similar to CsA)
Cyclosporin AmPTPEstablished inhibitor
Other pyridyl-urea derivativesVariousVariable efficacy against Aβ

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